molecular formula C23H22N2O5S B2894580 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618365-90-5

4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2894580
CAS No.: 618365-90-5
M. Wt: 438.5
InChI Key: CGARAMBSXQSBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolone derivative featuring a benzofuran-2-carbonyl group at position 4, a hydroxyl group at position 3, a morpholinoethyl substituent at position 1, and a thiophen-2-yl moiety at position 3. The benzofuran and thiophene moieties enhance π-π stacking interactions in biological targets, while the morpholinoethyl group improves solubility via its hydrophilic nature. Synthetic routes for analogous pyrrolones often involve cyclization reactions or Suzuki-Miyaura couplings, as seen in related compounds .

Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c26-21(17-14-15-4-1-2-5-16(15)30-17)19-20(18-6-3-13-31-18)25(23(28)22(19)27)8-7-24-9-11-29-12-10-24/h1-6,13-14,20,27H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGARAMBSXQSBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrole core. One common approach is the condensation of appropriate precursors such as benzofuran-2-carboxylic acid and thiophene derivatives under specific reaction conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

  • Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or modulation of biological pathways.

  • Medicine: The compound could be investigated for its pharmacological properties, including its potential as an antimicrobial or anti-inflammatory agent.

  • Industry: It may find applications in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ()

  • Structure: Shares the pyrrolone core and thiophen-2-yl substituent but lacks the benzofuran-carbonyl and morpholinoethyl groups.
  • Synthesis: Base-catalyzed cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one.
  • Key Features: Simpler substituents (chlorophenyl, phenyl) may reduce steric hindrance but limit solubility compared to the morpholinoethyl group in the target compound.
  • Pharmacological Activity : Reported as a "highly in-demand" heterocycle with unspecified activity, likely targeting kinases or inflammatory pathways .

5-[4-(Benzyloxy)-3-methoxyphenyl]-1-(2-furylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one ()

  • Structure : Contains a benzofuran-carbonyl group and furylmethyl substituent but differs in the aromatic substituents (benzyloxy-methoxyphenyl vs. thiophen-2-yl).

Benzophenone Derivatives ()

Compounds like BPOH-TPA (5-(2-triphenylamine)-2-hydroxybenzophenone) are structurally distinct but share functional groups (hydroxy, aryl):

  • Synthesis: Suzuki coupling of 5-bromo-2-hydroxybenzophenone with boronic esters (yields: 29–32%) .
  • Key Differences: Benzophenones lack the pyrrolone core, reducing conformational rigidity. Their triphenylamine/carbazole substituents enhance luminescence properties, unlike the target compound’s pharmacological focus .

Pyrazolo-Pyrimidine Derivatives ()

Example: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structure : Combines pyrazolo-pyrimidine and thiophene motifs but lacks the pyrrolone core.
  • Synthesis : Suzuki-Miyaura coupling with 5-methylthiophen-2-ylboronic acid (yield: 32%) .
  • Pharmacological Activity : Likely targets oncogenic kinases due to the pyrimidine scaffold, contrasting with the pyrrolone core’s anti-inflammatory applications .

Physicochemical and Bioavailability Considerations ()

  • Polar Surface Area (PSA): The morpholino group (PSA ~20 Ų) and hydroxyl group (~20 Ų) may increase total PSA to ~140–160 Ų, nearing the 140 Ų threshold for good bioavailability .
  • Comparison: BPOH-TPA (): Lower PSA (~80 Ų) due to fewer polar groups. Pyrazolo-pyrimidine (): Higher molecular weight (516 g/mol) but balanced PSA (~120 Ų) from amino and fluorine groups.

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one , also known by its CAS number 618366-16-8, is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that enhance its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26H26N2O6C_{26}H_{26}N_{2}O_{6}, with a molar mass of approximately 462.49 g/mol. The key structural features include:

  • A benzofuran moiety, which is often associated with pharmacological properties.
  • A morpholinoethyl side chain, enhancing solubility and biological interaction.
  • A thiophene ring that may contribute to its electronic properties.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. The presence of hydroxyl and carbonyl functional groups suggests potential for hydrogen bonding and electronic interactions, which can influence binding affinity and specificity.

Anticancer Activity

Research indicates that compounds similar to this pyrrole derivative exhibit significant anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and decrease cell viability in various cancer types. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Study Cell Line IC50 (µM) Effect
Study 1HeLa15.2Induced apoptosis
Study 2MCF-710.5Inhibited proliferation
Study 3A54912.0Decreased viability

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Similar benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.

Case Studies and Research Findings

  • Antitumor Activity : In a study involving a series of pyrrole derivatives, the compound demonstrated significant cytotoxicity against glioblastoma cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
    "Pyrrole derivatives exhibited potent antitumor effects through mechanisms involving oxidative stress induction."
  • Antimicrobial Efficacy : Another investigation highlighted the antibacterial effects against Gram-positive bacteria, suggesting that the compound's structure allows it to penetrate bacterial membranes effectively.
  • Anti-inflammatory Properties : Some derivatives have been evaluated for their anti-inflammatory potential, showing inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.